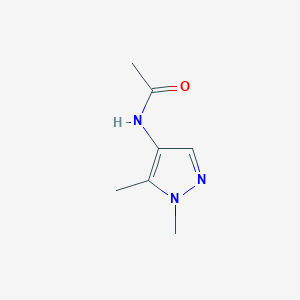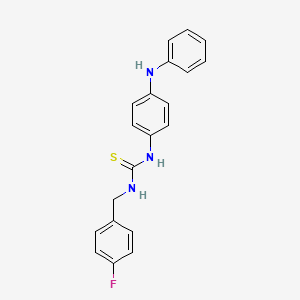
N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
Descripción general
Descripción
N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 153.090211983 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Potential
A study investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds structurally related to N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide, for their antipsychotic-like profile in behavioral animal tests. These compounds, notably 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, showed promising activity by reducing spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors, a common target of antipsychotics (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Another study focused on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were evaluated for their antioxidant activity through various in vitro assays, revealing significant antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Further research into heterocycles incorporating the antipyrine moiety, including 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, led to the synthesis of compounds with various biological activities. These newly synthesized compounds were evaluated for their antimicrobial properties, showing potential as antimicrobial agents (Bondock et al., 2008). Additionally, novel pyrimidiopyrazole derivatives exhibited promising in vitro antitumor activity against HepG2 cell lines, supported by molecular docking and density functional theory (DFT) studies (Fahim et al., 2019).
Neuroinflammation Imaging
The development of novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, aimed at targeting the translocator protein 18 kDa (TSPO) for neuroinflammatory processes imaging. These compounds demonstrated subnanomolar affinity for TSPO and were evaluated for their in vivo imaging potential using positron emission tomography (PET), highlighting their application in neuroinflammation studies (Damont et al., 2015).
Propiedades
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-7(9-6(2)11)4-8-10(5)3/h4H,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUSJZZKOKOSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2-chloro-4-{(1Z)-2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetate](/img/structure/B4551142.png)
![4-methyl-N-{2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4551144.png)
![1-(2-furoyl)-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4551148.png)
![N-[3-(aminocarbonyl)phenyl]-3-methoxybenzamide](/img/structure/B4551155.png)
![2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4551156.png)
![8-[(2,4-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4551158.png)
![methyl 5-({[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4551175.png)
![4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4551182.png)

![diethyl [4-(4-morpholinyl)-2-butyn-1-yl]malonate](/img/structure/B4551196.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B4551202.png)

![2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4551239.png)
![METHYL 2-{[2-({1-(3-METHOXYPROPYL)-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4551250.png)
